An In-depth Technical Guide to the Chemical Properties of Pent-4-ynal
An In-depth Technical Guide to the Chemical Properties of Pent-4-ynal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pent-4-ynal is a bifunctional organic molecule featuring both a terminal alkyne and an aldehyde functional group. This unique structural arrangement makes it a versatile building block in organic synthesis, enabling a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties of Pent-4-ynal, including its physical characteristics, spectral data, synthesis, and reactivity. Detailed experimental protocols and mechanistic diagrams are provided to facilitate its use in research and development.
Chemical and Physical Properties
Pent-4-ynal is a colorless liquid at room temperature.[1] It is soluble in organic solvents and possesses a characteristic odor.[1] The key physical and chemical properties of Pent-4-ynal are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆O | [2] |
| Molecular Weight | 82.10 g/mol | [2] |
| CAS Number | 18498-59-4 | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 125-126 °C | [4] |
| Melting Point | -77 °C | [4] |
| Density | 0.891 g/mL | [4] |
Spectral Data
The structural features of Pent-4-ynal can be confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of Pent-4-ynal exhibits characteristic signals corresponding to the aldehydic proton, the protons adjacent to the carbonyl group and the alkyne, and the terminal acetylenic proton. A typical ¹H NMR spectrum shows a singlet for the aldehydic proton around δ 9.8 ppm, a multiplet for the four protons on the carbons adjacent to the alkyne and carbonyl groups between δ 2.3-2.8 ppm, and a triplet for the terminal acetylenic proton around δ 1.9-2.0 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of Pent-4-ynal displays strong absorption bands characteristic of its functional groups. A strong peak is observed around 3296 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch appears as a weaker band around 2120 cm⁻¹. A very strong and sharp absorption is present at approximately 1725 cm⁻¹, which is indicative of the C=O stretch of the aldehyde.
Synthesis of Pent-4-ynal
Pent-4-ynal is commonly synthesized by the oxidation of the corresponding primary alcohol, pent-4-yn-1-ol. The Swern oxidation is a widely used and efficient method for this transformation.[5]
Experimental Protocol: Swern Oxidation of Pent-4-yn-1-ol
This protocol outlines the synthesis of Pent-4-ynal from pent-4-yn-1-ol using a Swern oxidation.
Materials:
-
Pent-4-yn-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water
-
1% Hydrochloric acid (in saturated brine)
-
5% Sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in dichloromethane cooled to -78 °C, add a solution of dimethyl sulfoxide (2.7 equivalents) in dichloromethane dropwise.
-
After stirring for 5 minutes, a solution of pent-4-yn-1-ol (1.0 equivalent) in dichloromethane is added slowly.
-
The reaction mixture is stirred for an additional 30 minutes at -78 °C.
-
Triethylamine (7.0 equivalents) is then added dropwise, and the mixture is allowed to warm to room temperature.
-
Water is added to the reaction mixture, and the product is extracted with dichloromethane.
-
The combined organic layers are washed sequentially with 1% hydrochloric acid in saturated brine, 5% sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield Pent-4-ynal.
Diagram of Experimental Workflow:
Caption: Workflow for the Swern oxidation of pent-4-yn-1-ol.
Reactivity and Synthetic Applications
The dual functionality of Pent-4-ynal allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
Reactions of the Aldehyde Group
The aldehyde functional group in Pent-4-ynal is susceptible to nucleophilic attack and can participate in various well-established reactions, including:
-
Wittig Reaction: Conversion of the aldehyde to an alkene.[6]
-
Grignard and Organolithium Reactions: Formation of secondary alcohols.
-
Reductive Amination: Synthesis of amines.
-
Acetal Formation: Protection of the aldehyde group.
Diagram of Aldehyde Reactions:
Caption: Common reactions involving the aldehyde group of Pent-4-ynal.
Reactions of the Alkyne Group
The terminal alkyne in Pent-4-ynal is a versatile functional group that can undergo several characteristic reactions:
-
Sonogashira Coupling: Formation of a carbon-carbon bond with aryl or vinyl halides.
-
Click Chemistry (Huisgen Cycloaddition): Reaction with azides to form triazoles.
-
Hydration: Conversion to a methyl ketone.[7]
-
Hydroboration-Oxidation: Formation of an aldehyde (in this case, a dialdehyde).[8]
-
Deprotonation and Alkylation: The terminal proton is acidic and can be removed by a strong base, followed by reaction with an electrophile.
Diagram of Alkyne Reactions:
Caption: Key reactions of the terminal alkyne in Pent-4-ynal.
Safety and Handling
Pent-4-ynal is an organic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] It may be irritating to the eyes, skin, and respiratory tract.[4] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[4] It should be stored in a cool, dry place away from strong oxidizing agents and strong acids.[4]
Conclusion
Pent-4-ynal is a valuable and versatile bifunctional molecule in organic synthesis. Its aldehyde and terminal alkyne moieties provide two distinct reactive sites that can be selectively manipulated to construct a wide array of more complex chemical structures. This guide provides essential information on its chemical properties, synthesis, and reactivity to aid researchers and drug development professionals in its effective application.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Pent-4-ynal | C5H6O | CID 11804674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pent-4-ynal | 18498-59-4 | Buy Now [molport.com]
- 4. PENT-4-YNAL [chembk.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 4-Pentyn-1-ol(5390-04-5) 1H NMR [m.chemicalbook.com]
- 7. Alkynes to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
